[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine
Description
[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine is a heterocyclic amine featuring a thiazole core substituted with a 4-fluorophenyl group at the 4-position and a methanamine group at the 2-position. Its molecular formula is C₁₀H₉FN₂S, with an average molecular weight of 208.26 g/mol (calculated). The compound is cataloged under CAS RN 643723-43-7 and MDL number MFCD05221836, with a reported purity of 95% in commercial sources .
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2S/c11-8-3-1-7(2-4-8)9-6-14-10(5-12)13-9/h1-4,6H,5,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIOACKZHUPVGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407628 | |
| Record name | [4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
643723-43-7 | |
| Record name | 4-(4-Fluorophenyl)-2-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=643723-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [4-(4-fluorophenyl)-1,3-thiazol-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities, supported by various research findings and data.
- Molecular Formula : C10H9FN2S
- Molecular Weight : 208.26 g/mol
- Purity : Typically ≥ 95%
Anticancer Activity
Research has indicated that thiazole derivatives, including this compound, exhibit promising anticancer properties.
Case Study: Cytotoxicity Against Liver Carcinoma Cells
In a study evaluating the cytotoxic effects of various thiazole derivatives on the HEPG2 liver carcinoma cell line, this compound demonstrated significant activity with an IC50 value indicating effective inhibition of cell viability. The results were derived from MTT assays across three independent experiments.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains.
Case Study: Antimicrobial Efficacy
In vitro studies revealed that this compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Staphylococcus aureus | 22.9 | |
| Escherichia coli | 23.15 | |
| Bacillus subtilis | 4.69 |
Anticonvulsant Activity
Thiazole derivatives have been noted for their anticonvulsant effects as well. Compounds similar to this compound have shown significant protective effects in seizure models.
Case Study: Efficacy in Seizure Models
A study highlighted that thiazole compounds with para-substituted phenyl groups exhibited anticonvulsant activity with median effective doses significantly lower than standard treatments like ethosuximide.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to the structural features of the thiazole ring and the fluorophenyl substitution. Studies suggest that electron-withdrawing groups enhance the efficacy of these compounds.
Key Findings:
- Substitution Effects : The presence of halogen substituents on the phenyl ring significantly boosts biological activity.
- Chain Length : Variations in the side chain length have been shown to affect potency; shorter chains often yield higher activity.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of [4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methanamine typically involves the Hantzsch thiazole synthesis method, which allows for the formation of thiazole rings through the condensation reaction of appropriate precursors. The compound can be characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry to confirm its structure and purity.
Antimicrobial Properties
Research indicates that compounds containing thiazole moieties exhibit antimicrobial activity. For instance, derivatives of this compound have shown effectiveness against various bacterial strains. A study highlighted that related thiazole compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Chromobacterium violaceum .
Anticancer Potential
Thiazole derivatives are also being investigated for their anticancer properties. The compound has been identified as a potential starting point for developing chemotherapeutic agents targeting cancer-related pathways. Its ability to interact with specific cancer-regulating targets makes it a valuable candidate for further research in oncology .
Trypanocidal Activity
Recent studies have reported that certain derivatives of thiazole compounds exhibit trypanocidal activity against Trypanosoma brucei, the causative agent of sleeping sickness. The presence of lipophilic substituents in these compounds enhances their biological efficacy, suggesting that this compound could be modified for improved therapeutic action against this parasite .
Potential Therapeutic Applications
Case Study 1: Antibacterial Activity
A study synthesized several thiazole derivatives and tested their antibacterial properties against a panel of bacteria. Among the tested compounds, those with a phenyl substituent at the 4-position of the thiazole ring exhibited the highest antibacterial activity, demonstrating the importance of structural modifications in enhancing efficacy .
Case Study 2: Anticancer Research
In another investigation, researchers explored the anticancer potential of this compound derivatives by assessing their effects on various cancer cell lines. The results indicated significant cytotoxicity in certain derivatives, warranting further exploration into their mechanisms of action and potential as chemotherapeutic agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
[4-(4-Methoxy-3-methylphenyl)-1,3-thiazol-2-yl]methanamine
- Molecular Formula : C₁₂H₁₄N₂OS
- Molecular Weight : 234.32 g/mol
- Key Features : The 4-fluorophenyl group is replaced with a 4-methoxy-3-methylphenyl moiety.
- Impact : The methoxy and methyl groups increase steric bulk and electron-donating effects compared to fluorine. This modification may alter binding affinity in biological systems, though specific activity data are unavailable .
[2-(4-Methylphenyl)-1,3-thiazol-4-yl]methanamine
- Molecular Formula : C₁₁H₁₂N₂S
- Molecular Weight : 212.29 g/mol
- Key Features : Contains a 4-methylphenyl group instead of 4-fluorophenyl.
- Impact : The methyl group enhances lipophilicity but lacks the electronegative properties of fluorine. Such analogs are often used to study hydrophobic interactions in drug-receptor binding .
Functional Group Variations
[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]thiourea
- Molecular Formula : C₁₀H₈FN₃S₂
- Molecular Weight : 253.32 g/mol
- Key Features : The methanamine group is replaced with thiourea (-NH-CS-NH₂).
[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methanol
- Molecular Formula: C₁₀H₇F₂NOS
- Molecular Weight : 227.23 g/mol
- Key Features : Contains a di-fluorophenyl group and a hydroxyl (-CH₂OH) instead of methanamine.
- Impact : The additional fluorine atom increases electronegativity, while the hydroxyl group introduces polarity, affecting solubility and metabolic stability .
Extended Aromatic Systems
N-[4-(4'-Fluorobiphenyl-4-yl)-1,3-thiazol-2-yl]pyridine-2-amine
Heterocyclic Core Modifications
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine
Research Implications
- Electronic Effects : Fluorine’s electronegativity enhances dipole interactions and metabolic stability compared to methyl or methoxy groups .
- Structural Complexity : Extended systems (e.g., biphenyl-thiazoles) improve target affinity but may reduce solubility .
- Functional Groups : Thiourea and hydroxyl derivatives offer tunable hydrogen-bonding profiles for optimizing pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
